Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
Overview
Description
1-Stearoyl-2-Lauroyl-rac-glycerol is a diacylglycerol compound that features stearic acid at the sn-1 position and lauric acid at the sn-2 position . This compound is often used as a substrate for diacylglycerol lipase enzymes, such as the rat diacylglycerol lipase DDHD2 . It is a significant molecule in lipid biochemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, stearic acid and lauric acid . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of 1-Stearoyl-2-Lauroyl-rac-glycerol involves the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:
Esterification: Reacting glycerol with stearic acid and lauric acid in the presence of a catalyst.
Purification: Using techniques like distillation or chromatography to purify the product.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form peroxides or other oxidized products.
Reduction: Reducing agents can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol, stearic acid, and lauric acid.
Oxidation: Various oxidized derivatives of the fatty acids.
Reduction: Alcohol derivatives of the original ester groups.
Scientific Research Applications
1-Stearoyl-2-Lauroyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Serves as a substrate for enzyme studies, particularly those involving lipases.
Medicine: Investigated for its potential role in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-Lauroyl-rac-glycerol involves its interaction with enzymes such as diacylglycerol lipases. These enzymes hydrolyze the compound to release free fatty acids and glycerol, which can then participate in various metabolic pathways . The molecular targets include the active sites of lipase enzymes, and the pathways involved are those related to lipid metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-rac-glycerol: Contains only stearic acid and glycerol.
1-Lauroyl-rac-glycerol: Contains only lauric acid and glycerol.
1,2-Dilauroyl-rac-glycerol: Contains two lauric acid molecules and glycerol.
1,2-Distearoyl-rac-glycerol: Contains two stearic acid molecules and glycerol
Uniqueness
1-Stearoyl-2-Lauroyl-rac-glycerol is unique due to its combination of stearic acid and lauric acid at specific positions on the glycerol backbone. This structural arrangement imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBFGYKBOUTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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